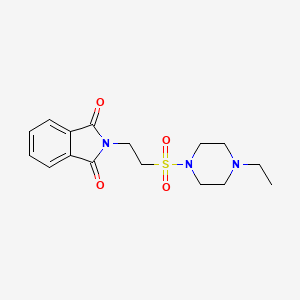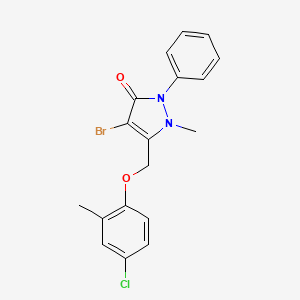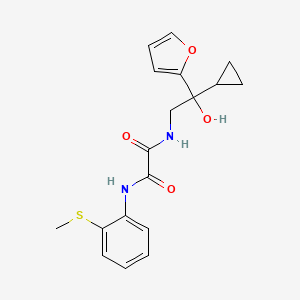
2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione, also known as ESI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of isoindoline-1,3-dione and contains a sulfonyl group and an ethylpiperazinyl group.
Scientific Research Applications
- N-isoindoline-1,3-dione derivatives have been investigated for their potential as therapeutic agents. Researchers explore their structure–activity relationships to unlock their medicinal properties .
- These compounds may exhibit antiseizure activity, making them relevant in the context of neurological disorders .
Pharmaceutical Synthesis
Mechanism of Action
Target of Action
The primary target of 2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is the dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.
Mode of Action
The compound interacts with the dopamine receptor D2, potentially modulating its activity
Biochemical Pathways
The compound’s interaction with the dopamine receptor D2 suggests it may influence dopaminergic pathways . These pathways are involved in a wide range of neurological processes, including motor control, reward, and the regulation of prolactin secretion.
Result of Action
One study suggests that isoindoline derivatives may have potential applications as antipsychotic agents .
properties
IUPAC Name |
2-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-2-17-7-9-18(10-8-17)24(22,23)12-11-19-15(20)13-5-3-4-6-14(13)16(19)21/h3-6H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNODJJVKMLBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2527674.png)
![N-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2527676.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2527679.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2527682.png)


![N-Methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2527685.png)
![3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2527686.png)
![1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2527687.png)
![[1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2527689.png)
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2527691.png)

